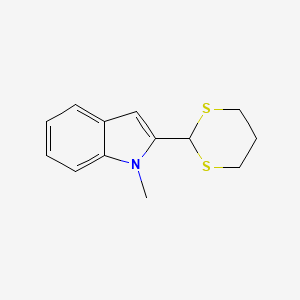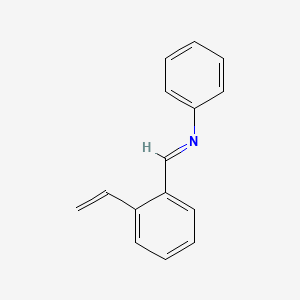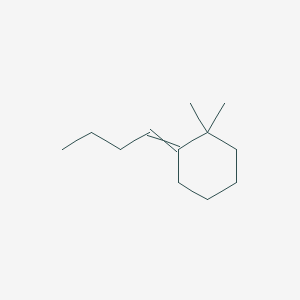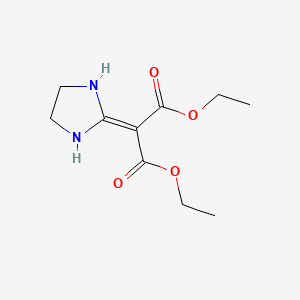![molecular formula C14H9Cl6N3O B14290493 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 113078-44-7](/img/structure/B14290493.png)
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and two trichloromethyl groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzene and an appropriate alkylating agent.
Addition of Trichloromethyl Groups: The trichloromethyl groups can be added through a chlorination reaction using trichloromethylating agents like carbon tetrachloride in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trichloromethyl groups, converting them into less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Partially or fully dechlorinated triazine derivatives.
Substitution: Triazine derivatives with various functional groups replacing the original substituents.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymer matrices to enhance their thermal and chemical stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Industry:
Pesticides: The compound can be used as an intermediate in the synthesis of herbicides and insecticides.
Dyes: It can be used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the trichloromethyl groups can increase its reactivity towards biological targets.
相似化合物的比较
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three chlorine atoms attached to the ring.
2-[2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: A similar compound with a methoxy group in the para position of the phenyl ring.
2-[2-(3-Methoxyphenyl)ethenyl]-4,6-dichloro-1,3,5-triazine: A derivative with fewer chlorine atoms.
Uniqueness: The presence of both the methoxyphenyl group and the trichloromethyl groups in 2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine makes it unique compared to other triazine derivatives. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, which are not observed in simpler triazine compounds.
属性
CAS 编号 |
113078-44-7 |
|---|---|
分子式 |
C14H9Cl6N3O |
分子量 |
447.9 g/mol |
IUPAC 名称 |
2-[2-(3-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C14H9Cl6N3O/c1-24-9-4-2-3-8(7-9)5-6-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3 |
InChI 键 |
TWDHUIKDBFFCCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)
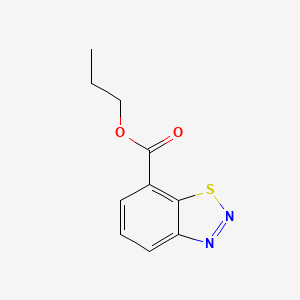
![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
